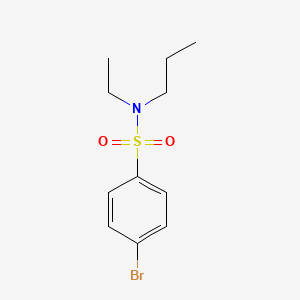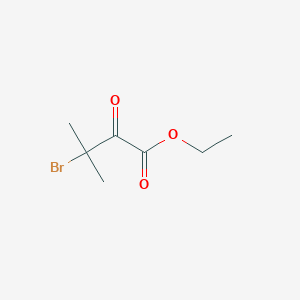![molecular formula C25H26F2O B14301477 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene CAS No. 121218-93-7](/img/structure/B14301477.png)
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H26F2O. This compound is characterized by its unique structure, which includes ethoxy, difluoro, and pentylphenyl groups attached to a benzene ring. It is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene typically involves multiple steps, including the introduction of ethoxy and difluoro groups to the benzene ring, followed by the attachment of the pentylphenyl group. Common reagents used in these reactions include ethyl iodide, fluorinating agents, and pentylphenyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often utilize microreactor systems to achieve efficient mixing and heat transfer, resulting in higher yields and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 1-Ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene
- 1-Ethoxy-2,3-difluoro-4-(4-pentylphenyl)benzene
Uniqueness
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
121218-93-7 |
|---|---|
Molekularformel |
C25H26F2O |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H26F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h8-17H,3-7H2,1-2H3 |
InChI-Schlüssel |
IVQZJTHTNLXDLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



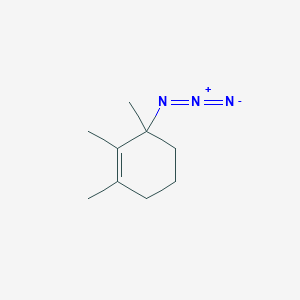

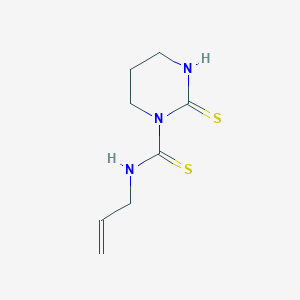
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
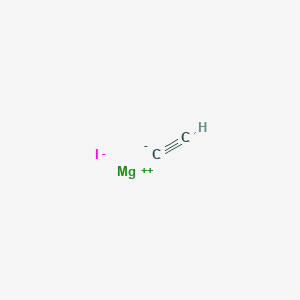

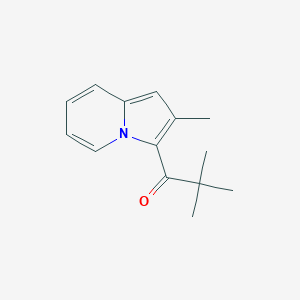
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)



